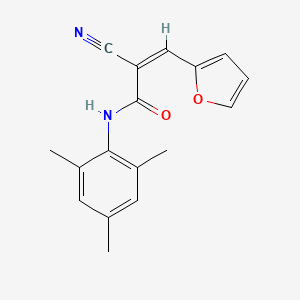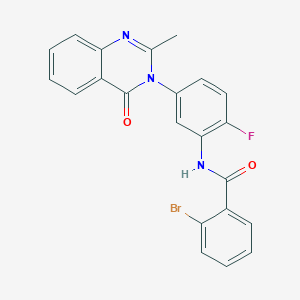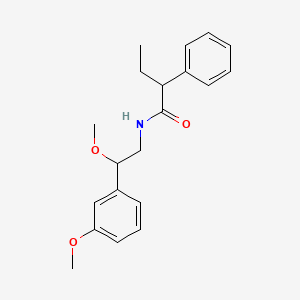![molecular formula C15H15F3N2O2 B2458448 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one CAS No. 330196-11-7](/img/structure/B2458448.png)
3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one, also known as TFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFMP is a pyrrole derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
Target of Action
The primary target of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one is Integrin alpha-L . Integrins are a family of cell surface proteins that mediate the adhesion of cells to the extracellular matrix and to other cells. They also transduce signals from the extracellular environment to the cell interior to regulate cell shape, motility, and the cell cycle.
Mode of Action
It is known that it interacts with its target, integrin alpha-l . The interaction between the compound and its target may result in changes in cell adhesion, cell shape, and cell motility.
Result of Action
Given its interaction with Integrin alpha-L, it may influence cell adhesion, cell shape, and cell motility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may have different effects in different physiological conditions. It is also important to note that the compound should be handled with appropriate personal protective equipment and laboratory safety procedures due to its potential irritant properties .
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one is its high purity and yield. 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one can be synthesized using a variety of methods, all of which yield 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one with high purity and yield. However, one of the main limitations of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one is its limited solubility in aqueous solutions. This can make it difficult to study the biochemical and physiological effects of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one in vitro.
Future Directions
There are several future directions for the study of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one. One area of research is the development of novel synthetic methods for the production of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one in vivo. This will help to determine the optimal dosage and administration route for the use of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one in the treatment of inflammatory diseases, cancer, and viral infections. Finally, the development of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one derivatives with improved solubility and bioavailability is an area of active research.
Synthesis Methods
3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one can be synthesized using a variety of methods, including the reaction of 4-trifluoromethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with morpholine. Another method involves the reaction of 4-trifluoromethylphenylhydrazine with 2,4-pentanedione, followed by cyclization with morpholine. Both methods yield 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one with high purity and yield.
Scientific Research Applications
3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one is its anti-inflammatory activity. 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This makes 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory activity, 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one has also been shown to possess anti-tumor and anti-viral properties. 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
properties
IUPAC Name |
3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)11-1-3-12(4-2-11)20-10-13(9-14(20)21)19-5-7-22-8-6-19/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQKOXLDZKEKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B2458367.png)
![N-(2,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2458368.png)
![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2458372.png)
![3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B2458374.png)
![2-[(3,4-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2458376.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2458379.png)
![N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide](/img/structure/B2458380.png)

![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2458382.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2458385.png)

![Methyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2458387.png)
